molecular formula C20H14N6O9 B10902798 N'~2~,N'~5~-bis{2-hydroxy-5-nitrobenzylidene}-2,5-furandicarbohydrazide

N'~2~,N'~5~-bis{2-hydroxy-5-nitrobenzylidene}-2,5-furandicarbohydrazide

Cat. No.: B10902798
M. Wt: 482.4 g/mol
InChI Key: CZFZASWCWRPJSD-VGENTYGXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’~2~,N’~5~-bis{2-hydroxy-5-nitrobenzylidene}-2,5-furandicarbohydrazide is a Schiff base compound known for its unique chemical structure and properties. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds, and they have a wide range of applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~2~,N’~5~-bis{2-hydroxy-5-nitrobenzylidene}-2,5-furandicarbohydrazide involves the condensation reaction between 2-hydroxy-5-nitrobenzaldehyde and 2,5-furandicarbohydrazide. The reaction is typically carried out in an ethanol solution under reflux conditions . The reaction mixture is then cooled, and the resulting product is filtered and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’~2~,N’~5~-bis{2-hydroxy-5-nitrobenzylidene}-2,5-furandicarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The nitro groups in the compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzylidene derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’~2~,N’~5~-bis{2-hydroxy-5-nitrobenzylidene}-2,5-furandicarbohydrazide is unique due to its furan backbone, which imparts distinct electronic and steric properties compared to other Schiff bases. This uniqueness enhances its ability to form stable metal complexes and exhibit significant biological activities .

Properties

Molecular Formula

C20H14N6O9

Molecular Weight

482.4 g/mol

IUPAC Name

2-N,5-N-bis[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]furan-2,5-dicarboxamide

InChI

InChI=1S/C20H14N6O9/c27-15-3-1-13(25(31)32)7-11(15)9-21-23-19(29)17-5-6-18(35-17)20(30)24-22-10-12-8-14(26(33)34)2-4-16(12)28/h1-10,27-28H,(H,23,29)(H,24,30)/b21-9+,22-10+

InChI Key

CZFZASWCWRPJSD-VGENTYGXSA-N

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])/C=N/NC(=O)C2=CC=C(O2)C(=O)N/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])O)O

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C=NNC(=O)C2=CC=C(O2)C(=O)NN=CC3=C(C=CC(=C3)[N+](=O)[O-])O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.